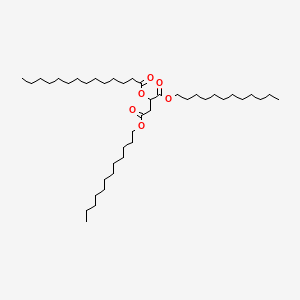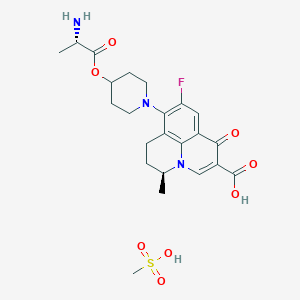
Phosphonic acid, (2-(2-chloro-1-methylethoxy)-1-propenyl)-, dipropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate is a chemical compound known for its unique structure and properties It is a phosphonate ester with a propenyl group substituted with a 2-chloro-1-methylethoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate typically involves the reaction of appropriate phosphonic acid derivatives with chlorinated propenyl compounds. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process. For example, the reaction might involve the use of dipropyl phosphite and 2-chloro-1-methylethoxypropene under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the pure compound.
化学反应分析
Types of Reactions
Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenyl group to a more saturated form.
Substitution: The chlorine atom in the 2-chloro-1-methylethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.
科学研究应用
Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
作用机制
The mechanism of action of Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
相似化合物的比较
Similar Compounds
Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate: shares similarities with other phosphonate esters such as:
Uniqueness
The uniqueness of Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
37177-08-5 |
|---|---|
分子式 |
C12H24ClO4P |
分子量 |
298.74 g/mol |
IUPAC 名称 |
(2R)-1-chloro-2-[(E)-1-dipropoxyphosphorylprop-1-en-2-yl]oxypropane |
InChI |
InChI=1S/C12H24ClO4P/c1-5-7-15-18(14,16-8-6-2)10-12(4)17-11(3)9-13/h10-11H,5-9H2,1-4H3/b12-10+/t11-/m1/s1 |
InChI 键 |
DMFCJZXPEZDJEX-KPMWUXBGSA-N |
手性 SMILES |
CCCOP(=O)(/C=C(\C)/O[C@H](C)CCl)OCCC |
规范 SMILES |
CCCOP(=O)(C=C(C)OC(C)CCl)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


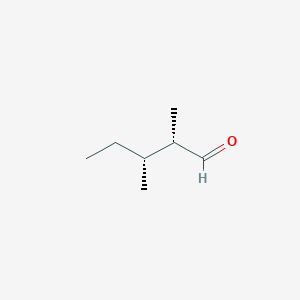


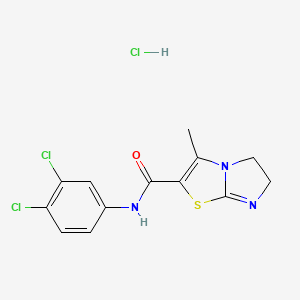
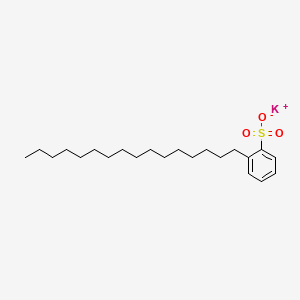

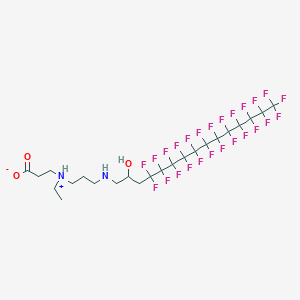
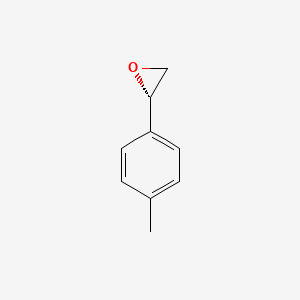
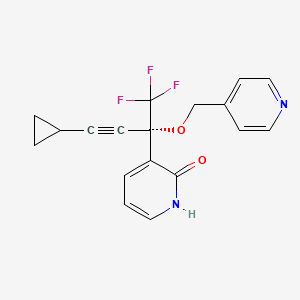
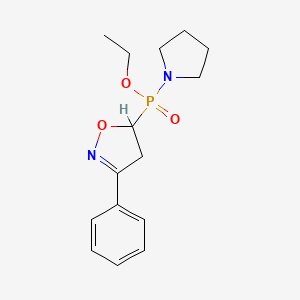
![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)
